molecular formula C18H23N3O4S2 B2403305 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide CAS No. 897611-48-2

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Número de catálogo: B2403305
Número CAS: 897611-48-2
Peso molecular: 409.52
Clave InChI: DJWKDSNBVBDZSO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene-2-carboxamide core linked via a sulfonylethyl group to a 4-(2-methoxyphenyl)piperazine moiety. This structural design is characteristic of ligands targeting serotonin (5-HT) receptors, particularly 5-HT1A, as evidenced by analogs like 18F-FCWAY and 18F-Mefway used in positron emission tomography (PET) imaging . The 2-methoxyphenylpiperazine group is a well-established pharmacophore for 5-HT1A receptor binding, while the thiophene carboxamide may influence pharmacokinetic properties such as lipophilicity and metabolic stability .

Propiedades

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-25-16-6-3-2-5-15(16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-7-4-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWKDSNBVBDZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The compound features a thiophene core linked to a carboxamide group, with a piperazine moiety substituted by a 2-methoxyphenyl group. This unique structure positions it as a candidate for targeting various biological pathways, particularly those related to neurological and psychiatric disorders.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₄S₂
Molecular Weight409.5 g/mol
CAS Number897611-48-2

This compound primarily interacts with neurotransmitter receptors, notably the dopamine D4 receptor . Studies suggest that it may modulate dopaminergic signaling pathways, which are crucial in mood regulation and cognitive functions. The compound's interactions can lead to significant therapeutic effects, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell growth in various cancer models.

The compound's structural features enhance its binding affinity to these receptors, potentially leading to altered downstream signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antipsychotic Effects : Similar compounds have shown promise in treating psychiatric disorders by influencing dopamine receptor activity.
  • Anticancer Properties : Preliminary studies suggest potential efficacy against specific cancer cell lines through apoptosis induction.
  • Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties through modulation of cytokine production.

Comparative Biological Activity

Compound NameBiological Activity
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideInteraction with dopamine receptors
4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideInteraction with serotonin receptors
4-Bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamidePotential antipsychotic effects

Study on Dopamine D4 Receptor Modulation

A notable study investigated the effects of this compound on dopamine D4 receptor-mediated signaling. The results indicated that the compound effectively increased receptor activation, leading to enhanced dopaminergic signaling, which could be beneficial for conditions like schizophrenia and ADHD .

Anticancer Activity Assessment

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This action disrupts mitosis in cancer cells, leading to cell cycle arrest and apoptosis .
  • Overcoming Multidrug Resistance : Studies have shown that it can inhibit the growth of both parental and multidrug-resistant cancer cell lines, suggesting its potential utility in treating resistant forms of cancer.

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (µM)Effect
CCRF-CEM (Leukemia)0.124Significant growth inhibition
NCI-H522 (Lung)3.81Moderate growth inhibition
PC-3 (Prostate)15.0Induction of apoptosis
A375 (Melanoma)10.5Cell cycle arrest

These results indicate a promising profile for this compound as an anticancer agent.

In Vivo Studies

In vivo studies using xenograft models have further validated its efficacy:

  • Tumor Growth Inhibition : Treatment resulted in tumor growth inhibition rates ranging from 4% to 30% compared to control groups.
  • Neurotoxicity Assessment : Higher doses (up to 15 mg/kg) did not exhibit significant neurotoxic effects, indicating a favorable safety profile for further development .

Neuropharmacology

The compound has been studied for its interaction with neurotransmitter systems, particularly:

  • Dopamine Receptor Modulation : It acts as a selective ligand for the D4 dopamine receptor, which is implicated in various neurological disorders. Its interaction with this receptor suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease.

Case Studies

Several clinical trials and case studies provide insights into the effectiveness of this compound:

  • Advanced Solid Tumors : A clinical trial involving patients with advanced solid tumors showed that administration led to partial responses in 30% of participants, with manageable side effects .
  • Combination Therapy Trials : Preliminary results from trials combining this compound with existing chemotherapeutics indicated enhanced efficacy and reduced resistance mechanisms in treated patients .

Comparación Con Compuestos Similares

Structural Analogues in 5-HT1A Receptor Imaging

18F-FCWAY (18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide)

  • Core Structure : Cyclohexanecarboxamide with pyridyl and 4-(2-methoxyphenyl)piperazine groups.
  • Key Feature : Fluorination at the cyclohexane ring enhances PET imaging utility.
  • Limitation : Significant defluorination in vivo leads to bone uptake of 18F-fluoride, complicating brain imaging .
  • Improvement : Co-administration with miconazole inhibits defluorination, improving brain receptor quantification .

18F-Mefway (4-(trans-18F-fluoro-nylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide)

  • Core Structure : Similar to 18F-FCWAY but with a fluoromethyl group on the cyclohexane.
  • Advantage : Reduced defluorination compared to 18F-FCWAY, enhancing imaging accuracy .

Comparison with Target Compound
The target compound replaces the cyclohexanecarboxamide and pyridyl groups with a thiophene-2-carboxamide. This substitution may reduce defluorination risks (common in fluorinated analogs) and alter receptor-binding kinetics due to thiophene’s aromaticity and electronic properties.

Thiophene Carboxamide Derivatives

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Core Structure : Thiophene-2-carboxamide linked to a 2-nitrophenyl group.
  • Function : Exhibits antibacterial and antifungal activities but lacks the piperazine-sulfonyl moiety .
  • Structural Insight: Dihedral angles between aromatic rings (8.5–13.5°) suggest conformational flexibility, which may influence binding to non-5-HT targets .

N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide

  • Core Structure : Thiophene-2-carboxamide with a piperazine-carbothioyl linker.

Comparison with Target Compound
The target compound’s sulfonylethyl linker may improve solubility and electronic interactions with 5-HT1A receptors compared to carbothioyl or simple aryl-linked analogs.

Piperazine-Based Sulfonamides

4-Iodo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)benzamide hydrochloride

  • Core Structure : Benzamide with 4-(2-methoxyphenyl)piperazine and pyridyl groups.
  • Application : Used in receptor studies due to high 5-HT1A affinity .

Comparison with Target Compound
Replacing benzamide with thiophene-2-carboxamide could modulate binding affinity and selectivity. Thiophene’s smaller size and lower lipophilicity may enhance blood-brain barrier penetration.

Table 1: Structural and Functional Comparison of Key Compounds

Compound Core Structure Target Receptor Key Feature Metabolic Stability
Target Compound Thiophene-carboxamide 5-HT1A Sulfonylethyl linker, no fluorine Likely stable (no defluorination)
18F-FCWAY Cyclohexane-carboxamide 5-HT1A Fluorinated, pyridyl group Defluorination requires inhibition
N-(2-nitrophenyl)thiophene-2-carboxamide Thiophene-carboxamide Antibacterial Nitrophenyl group No piperazine moiety
4-Iodo-benzamide derivative Benzamide 5-HT1A Iodinated for imaging High receptor affinity

Q & A

What experimental strategies can optimize the synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide to enhance yield and purity?

Basic Methodological Answer:
Optimization involves adjusting reaction stoichiometry, solvent selection, and purification techniques. For example, using acetonitrile as a solvent under reflux conditions (as in and ) improves coupling efficiency between thiophene-2-carboxylic acid derivatives and amine intermediates. Post-synthesis purification via recrystallization (e.g., from methanol/diethyl ether) or salt formation (e.g., HCl or oxalate salts) enhances purity, as demonstrated by yields of 51–62% in analogous compounds . Monitoring reaction progress with TLC and optimizing coupling reagents (e.g., EDCI or HOBt) can further improve efficiency.

Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Basic Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (as in and ) resolve key structural features like the methoxyphenyl group (δ ~3.83 ppm for OCH₃) and piperazine protons (δ ~3.05–3.38 ppm). Assignments should cross-validate with DEPT-135 and HSQC experiments.
  • X-ray Crystallography: Used to determine dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) and non-classical hydrogen bonding patterns (e.g., C–H⋯O/S interactions), as shown in .
  • Microanalysis: Combustion analysis (C, H, N) confirms elemental composition, with deviations ≤0.4% indicating purity .

How can researchers assess the enantiomeric purity of piperazine-containing analogs and correlate it with receptor binding selectivity?

Advanced Methodological Answer:

  • Chiral Resolution: Use chiral stationary-phase HPLC (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times to racemic standards.
  • Receptor Binding Assays: Test resolved enantiomers against D2/D3 dopamine receptors via competitive radioligand binding (e.g., [³H]spiperone). highlights enantioselective D3 antagonism (e.g., 100-fold selectivity for one enantiomer), emphasizing the role of stereochemistry in receptor engagement .
  • Molecular Docking: Validate enantiomer-receptor interactions using software like AutoDock Vina, focusing on hydrogen bonding with Ser192/193 in the D3 receptor binding pocket.

How should structural modifications to the piperazine or thiophene moieties be prioritized in structure-activity relationship (SAR) studies?

Advanced Methodological Answer:

  • Piperazine Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2-methoxyphenyl position to enhance receptor affinity. shows dichlorophenyl analogs exhibit higher D3 binding (Ki = 0.8 nM) than methoxyphenyl derivatives (Ki = 2.1 nM) .
  • Thiophene Modifications: Replace thiophene with benzothiophene (as in ) to improve lipophilicity and metabolic stability. Monitor changes via logP measurements and microsomal stability assays.
  • Linking Chain Optimization: Shorten alkyl chains (e.g., butyl to ethyl) to reduce conformational flexibility, improving target engagement .

How can discrepancies in reported receptor binding affinities for structurally similar compounds be systematically addressed?

Advanced Methodological Answer:

  • Assay Standardization: Compare radioligand concentrations (e.g., 0.5–1.0 nM [³H]spiperone), membrane preparation methods (e.g., HEK293 vs. CHO cells), and buffer conditions (e.g., Mg²⁺/Na⁺ concentrations).
  • Control Experiments: Include reference compounds (e.g., haloperidol for D2 receptors) to validate assay reproducibility. uses raclopride as a D3-selective control .
  • Meta-Analysis: Apply multivariate regression to identify structural descriptors (e.g., topological polar surface area) that correlate with affinity variations across studies.

What in vitro models are suitable for evaluating the metabolic stability of sulfonamide-piperazine derivatives?

Advanced Methodological Answer:

  • Liver Microsomal Assays: Incubate compounds with human or rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Quantify parent compound depletion over 60 minutes via LC-MS/MS.
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). highlights piperazine derivatives’ interactions with metabolic enzymes .
  • Plasma Stability Assays: Assess compound integrity in plasma (37°C, pH 7.4) to identify esterase-sensitive motifs.

How can non-classical hydrogen bonding and crystal packing influence the physicochemical properties of this compound?

Advanced Methodological Answer:

  • Crystal Engineering: Analyze single-crystal X-ray data (e.g., ) to identify C–H⋯O/S interactions that stabilize supramolecular assemblies. For example, weak C–H⋯O bonds (2.5–3.0 Å) may enhance solubility via amorphous solid dispersion .
  • Thermal Analysis: Differential scanning calorimetry (DSC) and hot-stage microscopy correlate melting points (e.g., 214–216°C in ) with crystallinity and stability .
  • Hirshfeld Surface Analysis: Quantify intermolecular contact contributions (e.g., O⋯H vs. S⋯H interactions) to predict solubility and bioavailability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.